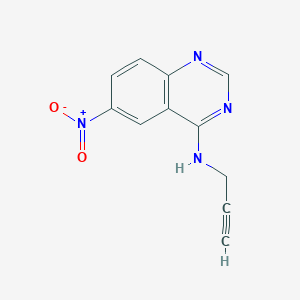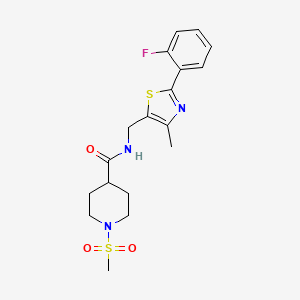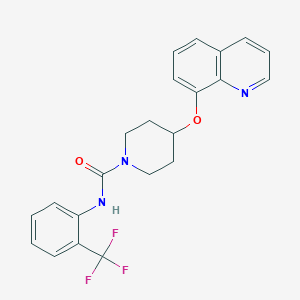
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a chemical compound that has gained significant interest in the field of scientific research. It is a potent and selective inhibitor of protein kinase B (PKB), which is an important enzyme involved in various cellular processes such as cell growth, proliferation, and survival. The compound has been synthesized using various methods and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves the inhibition of protein kinase B (4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide), which is an important enzyme involved in various cellular processes such as cell growth, proliferation, and survival. 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is activated by various growth factors and cytokines and plays a crucial role in the regulation of various cellular processes. Inhibition of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide by 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide leads to the inhibition of various downstream signaling pathways, ultimately leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to improve glucose metabolism in diabetic animal models by increasing insulin sensitivity and glucose uptake. The compound has also been shown to have potential neuroprotective effects in various neurodegenerative disorders by inhibiting oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has several advantages for lab experiments. The compound is highly potent and selective for 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, which makes it an ideal tool for studying the role of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide in various cellular processes. Additionally, the compound has been extensively studied for its potential therapeutic applications in various diseases, which makes it an attractive target for drug discovery. However, the compound also has some limitations for lab experiments. The synthesis of the compound is complex and requires several steps, which can make it difficult to obtain large quantities of the compound. Additionally, the compound has not been extensively studied for its potential toxic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide. One potential direction is the development of novel derivatives of the compound with improved potency and selectivity for 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide. Additionally, the compound could be studied for its potential therapeutic applications in other diseases such as cardiovascular disease and inflammatory disorders. Another potential direction is the study of the compound's potential toxic effects and its safety profile, which could facilitate its use in clinical trials. Finally, the compound could be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
Métodos De Síntesis
The synthesis of 4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves the reaction of quinoline-8-ol with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form quinoline-8-yl 2-(trifluoromethyl)benzoate. The resulting compound is then reacted with piperidine-1-carboxylic acid in the presence of a coupling agent to form the final product.
Aplicaciones Científicas De Investigación
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells and has also been shown to improve glucose metabolism in diabetic animal models. Additionally, the compound has been studied for its potential neuroprotective effects in various neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-quinolin-8-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)17-7-1-2-8-18(17)27-21(29)28-13-10-16(11-14-28)30-19-9-3-5-15-6-4-12-26-20(15)19/h1-9,12,16H,10-11,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXMSFWLBUMFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(quinolin-8-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

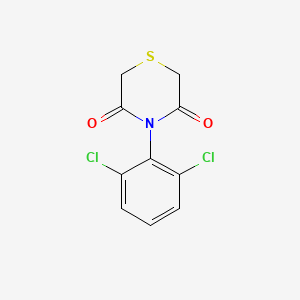

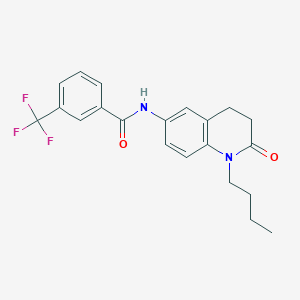
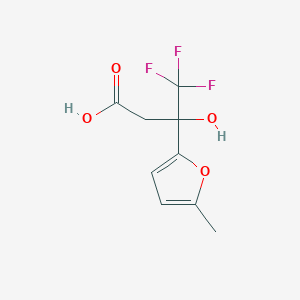

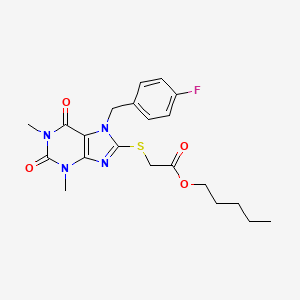

![(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine](/img/structure/B2677417.png)
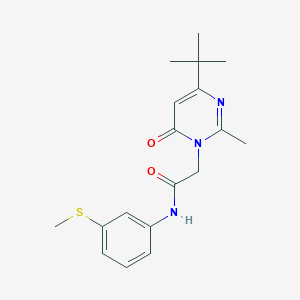
![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2677420.png)
![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2677423.png)
